2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid
Description
This compound (CAS: 1638772-19-6) is a cyclobutane-derived acetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the cyclobutyl ring. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . It is commonly utilized in peptide synthesis and medicinal chemistry as a building block for introducing sterically constrained, Boc-protected amine functionalities. The compound is typically provided at 95% purity and stored under dry conditions at room temperature .
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUFLLXGZYFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137628-75-0 | |
| Record name | 2-[3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a series of cyclization reactions involving appropriate precursors.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the protection of the amino group, cyclization to form the cyclobutyl ring, and subsequent attachment of the acetic acid moiety under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Boc Deprotection and Amine Functionalization
The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector, enabling selective reactions at other sites. Deprotection typically occurs under acidic conditions:
After deprotection, the exposed amine participates in:
-
Acylation : Reacts with activated esters (e.g., NHS esters) to form amides.
-
Reductive alkylation : Forms secondary amines using aldehydes/ketones and NaBH₃CN.
-
Urea formation : Reacts with isocyanates under mild conditions (THF, 0°C to RT) .
Cyclobutane Ring Reactivity
The strained cyclobutane ring undergoes selective transformations:
Strain-Release Ring-Opening
Electrophilic or nucleophilic agents exploit ring strain (≈26 kcal/mol) for disubstituted cyclobutane synthesis:
| Reagent | Conditions | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Bromine (Br₂) | CH₂Cl₂, −78°C | 1,3-Dibromocyclobutane derivative | Anti-addition | |
| Grignard reagents | THF, 0°C to RT | Alkyl-substituted cyclobutane | Syn-protonation |
Photochemical [2+2] Cycloaddition
The cyclobutane ring participates in cross-addition reactions with alkenes under UV light, forming bicyclic structures (e.g., norbornane analogs) .
Carboxylic Acid Derivitization
The acetic acid moiety undergoes standard carboxylate reactions:
Stereochemical Influences
The cis/trans configuration of the cyclobutane ring critically affects reactivity:
| Isomer | Reaction with I₂ | Product Stability | Source |
|---|---|---|---|
| Cis | Forms iodolactone | Thermodynamically favored | |
| Trans | No lactonization | Prefers ring-opening pathways |
Comparative Reactivity Table
Key differences from structural analogs:
| Compound | Boc Reactivity | Cyclobutane Stability | Carboxylic Acid pKa |
|---|---|---|---|
| 2-(3-Aminomethylcyclobutyl)acetic acid | N/A | Lower (deprotected) | 4.1 |
| Cyclobutaneacetic acid | None | Higher | 4.7 |
| N-Boc-glycine | Similar | N/A | 3.9 |
This compound’s unique integration of strained cyclobutane, Boc-protected amine, and carboxylic acid enables applications in peptidomimetics, materials science, and catalysis. Future research directions include enantioselective functionalization and photocatalytic C–H activation strategies.
Scientific Research Applications
Medicinal Chemistry
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid serves as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in synthesizing anticancer agents through its ability to facilitate the introduction of amino groups into cyclic structures, enhancing biological activity and selectivity against cancer cells.
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. The compound can be utilized to protect amino groups during the synthesis of peptides, allowing for the sequential addition of amino acids.
Data Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Deprotection Conditions | Typical Applications |
|---|---|---|---|
| Tert-butoxycarbonyl (Boc) | High | Acidic conditions (TFA) | Peptide synthesis |
| Fmoc | Moderate | Basic conditions (piperidine) | Solid-phase peptide synthesis |
| Acetyl | Low | Basic conditions | Short peptides |
Organic Synthesis
This compound is also employed as an intermediate in organic synthesis pathways, particularly in the formation of complex molecules through various reaction mechanisms such as nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Novel Cyclobutane Derivatives
In a recent study, researchers synthesized novel cyclobutane derivatives using this compound as a precursor. The derivatives exhibited promising biological activities, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid involves the following steps:
Protection of Amino Groups: The Boc group protects the amino group from unwanted reactions during synthesis.
Cleavage of the Boc Group: The Boc group can be cleaved under acidic conditions, revealing the free amino group for further reactions.
Interaction with Molecular Targets: The free amino group can interact with various molecular targets, including enzymes and receptors, facilitating biochemical reactions and processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Key Structural Features |
|---|---|---|---|---|---|---|
| 2-(3-(((Boc)amino)methyl)cyclobutyl)acetic acid (Target) | 1638772-19-6 | C₁₁H₁₉NO₄ | 229.27 | 95% | Dry, room temperature | Boc group at 3-position of cyclobutane |
| 2-(1-((Boc)amino)cyclobutyl)acetic acid | 249762-02-5 | C₁₁H₁₉NO₄ | 229.27 | 95% | Dry, room temperature | Boc group at 1-position of cyclobutane |
| 2-(1-(((Boc)amino)methyl)cyclohexyl)acetic acid | 227626-60-0 | C₁₄H₂₅NO₄ | 271.35 | N/A | 2–8°C, dry | Cyclohexane ring with Boc-aminomethyl group |
| 2-((Boc)amino)-2-(pyridin-3-yl)acetic acid | 13336-31-7 | C₁₂H₁₆N₂O₄ | 252.27 | 95% | N/A | Pyridine ring instead of cyclobutane |
Key Observations :
- Substituent Position : The Boc group’s position (1- vs. 3- on cyclobutane) alters steric accessibility. The 3-position in the target compound may offer better spatial compatibility in peptide coupling reactions compared to the 1-position isomer .
- Lipophilicity : The cyclohexane analog (227626-60-0) has a higher molecular weight and likely increased lipophilicity, which could affect membrane permeability in drug design .
- Aromatic vs. Aliphatic : The pyridinyl derivative (13336-31-7) introduces aromaticity and hydrogen-bonding capabilities, distinct from the aliphatic cyclobutane/cyclohexane analogs .
Biological Activity
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid, also known by its CAS number 2137628-75-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including its effects on various biochemical pathways, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- CAS Number : 2137628-75-0
- Purity : 95% .
Inhibitory Effects on Kinases
Recent studies have highlighted the compound's inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases play critical roles in various cellular processes, including inflammation and cell survival.
-
GSK-3β Inhibition :
- The compound exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating a moderate potency as a kinase inhibitor.
- Structural modifications within the compound significantly influenced its inhibitory activity. Compounds with cyclobutyl substituents showed enhanced inhibitory effects compared to those with larger or smaller substituents .
- Anti-inflammatory Activity :
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated in various cell lines:
- Cell Lines Used : HT-22 (mouse hippocampal neuronal cells), BV-2 (mouse microglial cells).
- Findings : At concentrations up to 10 µM, the compound did not significantly decrease cell viability, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: GSK-3β Inhibition
A study focusing on the structure-guided design of GSK-3β inhibitors included this compound as one of the candidates. The results indicated that modifications to the cyclobutyl moiety could enhance selectivity and potency against GSK-3β while minimizing cytotoxicity in neuronal cells .
Case Study 2: Anti-inflammatory Properties
In a separate investigation into anti-inflammatory agents, this compound was tested alongside other known inhibitors. It showed superior performance in reducing NO and IL-6 levels compared to standard references, highlighting its potential as an anti-inflammatory drug candidate .
Table 1: Inhibitory Potency Against Kinases
| Compound Name | Target Kinase | IC50 (nM) | Comments |
|---|---|---|---|
| Compound A | GSK-3β | 10 | Most potent |
| Compound B | GSK-3β | 1314 | Least potent |
| Compound C | IKK-β | <100 | Moderate potency |
| Compound D | ROCK-1 | <200 | Effective |
Table 2: Cytotoxicity Results
| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |
|---|---|---|
| 0.1 | >90 | >90 |
| 1 | >90 | >90 |
| 10 | >85 | >85 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid, and what critical reaction conditions ensure high yield?
- Methodology : Synthesis typically involves Boc-protection of an amino group on a cyclobutane precursor, followed by coupling with an acetic acid derivative. Key steps include:
- Use of tert-butoxycarbonyl (Boc) anhydride for amino group protection under basic conditions (e.g., triethylamine) .
- Optimization of solvent (e.g., dichloromethane or ethyl acetate) and temperature (15–25°C) to minimize side reactions .
- Acidic workup (e.g., HCl) for deprotection and isolation. Reported yields exceed 70% under optimized conditions, with some procedures achieving 88.2% yield via controlled stirring and reagent stoichiometry .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodology : Structural confirmation relies on spectroscopic and analytical techniques:
- ¹H NMR : Characteristic peaks for the Boc group (e.g., δ ~1.45 ppm for tert-butyl protons) and cyclobutyl protons (δ ~2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., 229.28 g/mol for C₁₁H₁₉NO₄) .
- HPLC : Purity assessment (>95% in most cases) using reverse-phase columns and UV detection .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the synthesis and stability of this compound?
- Methodology : The Boc group serves dual purposes:
- Protection : Temporarily shields the amino group during synthesis to prevent unwanted nucleophilic reactions .
- Stability : Enhances solubility in organic solvents (e.g., ethyl acetate) and reduces degradation during storage. Deprotection is achieved via trifluoroacetic acid (TFA) cleavage, preserving the cyclobutyl-acetic acid backbone .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. theoretical predictions) be resolved during structural elucidation?
- Methodology : Contradictions arise from conformational flexibility or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., ring puckering in the cyclobutane moiety) that cause signal splitting .
Q. What strategies are effective for optimizing Boc group cleavage without degrading the cyclobutyl-acetic acid framework?
- Methodology : Boc deprotection requires precise control:
- Mild Acidic Conditions : TFA in dichloromethane (0°C to RT) minimizes acid-sensitive cyclobutane ring opening .
- Short Reaction Times : Monitoring via TLC or LC-MS prevents over-exposure to acidic environments.
- Alternative Reagents : HCl in dioxane (4 M) at 0°C achieves selective cleavage with <5% side-product formation .
Q. In peptide conjugation studies, how does the cyclobutyl ring influence the compound’s reactivity and stereochemical outcomes?
- Methodology : The cyclobutane ring introduces steric constraints and electronic effects:
- Steric Hindrance : Reduces reaction rates in peptide coupling (e.g., EDC/HOBt-mediated amidation) compared to linear analogs. Pre-activation with HATU improves efficiency .
- Stereochemical Control : The rigid cyclobutane scaffold enforces specific dihedral angles, favoring cis- or trans-amide bond formation depending on substitution patterns .
- Conformational Analysis : X-ray crystallography or NOE NMR experiments validate preferred binding conformations in drug-target complexes .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
